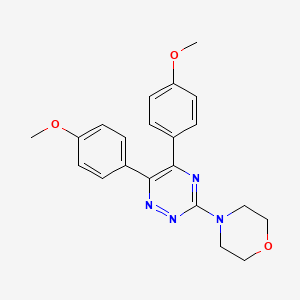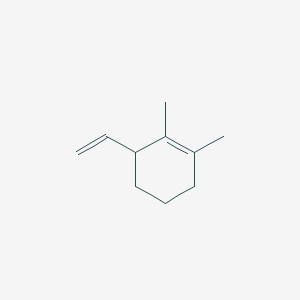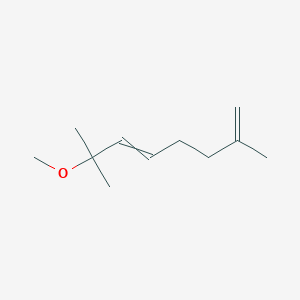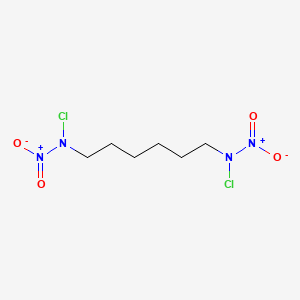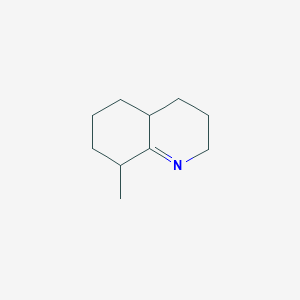
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- typically involves the reaction of phenothiazine with cyanuric chloride in the presence of a base such as sodium carbonate. The reaction is carried out under controlled temperature conditions, often in an ice bath, to ensure the selective substitution of chlorine atoms on the triazine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for temperature and pH control is common in industrial settings to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for various substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are usually conducted in the presence of a base like sodium carbonate or triethylamine.
Major Products:
Oxidation: Oxidized derivatives of phenothiazine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-(4,6-dichloro-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, disrupting replication and transcription processes. The triazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its use in antipsychotic drugs and as an insecticide.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Comparison: Unlike its parent compound phenothiazine, which is primarily used in pharmaceuticals, this derivative has broader applications in materials science and industrial chemistry .
Propriétés
Numéro CAS |
52643-26-2 |
|---|---|
Formule moléculaire |
C15H8Cl2N4S |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
10-(4,6-dichloro-1,3,5-triazin-2-yl)phenothiazine |
InChI |
InChI=1S/C15H8Cl2N4S/c16-13-18-14(17)20-15(19-13)21-9-5-1-3-7-11(9)22-12-8-4-2-6-10(12)21/h1-8H |
Clé InChI |
KQIOSLGNDGLOAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=NC(=NC(=N4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
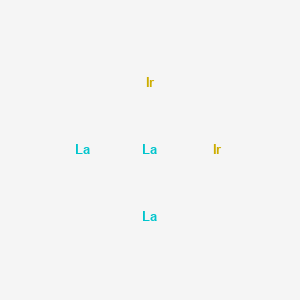
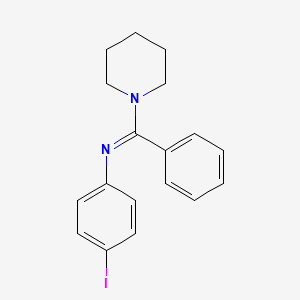
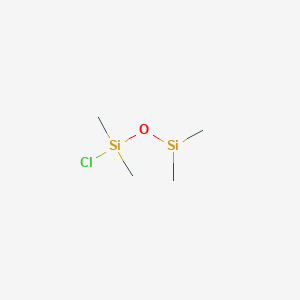

![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
![Cyclohexanol, 4-(1,1-dimethylethyl)-1-[(phenylseleno)methyl]-](/img/structure/B14633921.png)
